molecular formula C13H11ClN4O2 B1420387 6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1097132-48-3

6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1420387
M. Wt: 290.7 g/mol
InChI Key: UECQAZNRBHDLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (6-Cl-DTTP) is an organic compound belonging to the triazolo[4,3-b]pyridazine family of heterocyclic compounds. This compound is of interest to scientists and researchers due to its unique properties and potential applications in various scientific fields. 6-Cl-DTTP has been studied for its potential use in drug design, material synthesis, and organic synthesis.

Scientific Research Applications

Triazoles are a class of heterocyclic compounds that have been found to have a wide range of biological activities . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

  • Pharmacology : Triazoles have been found to have various pharmacological activities, such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

  • Medicinal Chemistry : Triazoles are used in medicinal chemistry due to their safety profile and excellent therapeutic index . They are included in the class of antimicrobials and are present in a number of drug classes .

  • Synthetic Intermediates : Triazoles are used as synthetic intermediates in the synthesis of various other compounds .

properties

IUPAC Name

6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-19-9-5-3-4-8(12(9)20-2)13-16-15-11-7-6-10(14)17-18(11)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECQAZNRBHDLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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